molecular formula C18H24N4O3S B12480964 2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-diethylacetamide

2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-diethylacetamide

Cat. No.: B12480964
M. Wt: 376.5 g/mol
InChI Key: HFJFJNCLSXNJPJ-UHFFFAOYSA-N
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Description

2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-diethylacetamide is a complex organic compound that features a unique combination of functional groups, including a benzodioxin ring, a triazole ring, and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-diethylacetamide typically involves multiple steps:

    Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized by reacting catechol with ethylene glycol in the presence of an acid catalyst.

    Synthesis of the Triazole Ring: The triazole ring is formed by the cyclization of an appropriate hydrazine derivative with an alkyne under acidic conditions.

    Coupling of Benzodioxin and Triazole Rings: The benzodioxin and triazole rings are coupled using a sulfanyl linker, which is introduced through a nucleophilic substitution reaction.

    Introduction of the Acetamide Group: The final step involves the acylation of the intermediate compound with diethylamine and acetic anhydride to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the benzodioxin ring, potentially leading to the formation of dihydro derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the benzodioxin ring or the triazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Dihydro derivatives

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, the compound’s potential as a bioactive molecule can be investigated. It may exhibit interesting pharmacological properties, such as enzyme inhibition or receptor modulation.

Medicine

In medicinal chemistry, the compound can be studied for its potential therapeutic effects. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-diethylacetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its triazole and benzodioxin rings. These interactions may modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,4-Benzodioxin, 2,3-dihydro-: This compound shares the benzodioxin ring but lacks the triazole and sulfanyl groups.

    N-{4-[2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-2-nitrophenyl}-3-nitrobenzamide: This compound has a similar benzodioxin structure but different functional groups.

    Ethanone, 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-: This compound also contains the benzodioxin ring but differs in the acetamide group.

Uniqueness

The uniqueness of 2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-diethylacetamide lies in its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H24N4O3S

Molecular Weight

376.5 g/mol

IUPAC Name

2-[[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N,N-diethylacetamide

InChI

InChI=1S/C18H24N4O3S/c1-4-21(5-2)16(23)12-26-18-20-19-17(22(18)6-3)13-7-8-14-15(11-13)25-10-9-24-14/h7-8,11H,4-6,9-10,12H2,1-3H3

InChI Key

HFJFJNCLSXNJPJ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)N(CC)CC)C2=CC3=C(C=C2)OCCO3

Origin of Product

United States

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